molecular formula C19H17N3O2S B6081774 2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide CAS No. 6510-07-2

2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide

Cat. No.: B6081774
CAS No.: 6510-07-2
M. Wt: 351.4 g/mol
InChI Key: QMUULRPHEYEYEN-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₉H₁₇N₃O₂S Molecular Weight: 351.4 g/mol CAS No.: 6510-07-2 Structural Features:

  • A pyrimidine ring substituted with a hydroxyl (-OH) group at position 4 and a phenyl group at position 4.
  • A sulfanyl (-S-) bridge linking the pyrimidine ring to an acetamide moiety.
  • The acetamide group is further substituted with a 4-methylphenyl (-C₆H₄CH₃) group .

Its mechanism of action may involve binding to enzymes or receptors, modulating cellular pathways for therapeutic effects .

Properties

IUPAC Name

N-(4-methylphenyl)-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c1-13-7-9-15(10-8-13)20-18(24)12-25-19-21-16(11-17(23)22-19)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,20,24)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMUULRPHEYEYEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60983643
Record name 2-[(4-Hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60983643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6510-07-2
Record name 2-[(4-Hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60983643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide typically involves the reaction of 4-hydroxy-6-phenylpyrimidine-2-thiol with N-(4-methylphenyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The mixture is heated to a temperature range of 80-120°C for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques like crystallization and chromatography ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the acetamide group, potentially leading to the formation of dihydropyrimidines or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenyl ring or the pyrimidine ring, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Halogenated derivatives of the compound can react with nucleophiles like amines, thiols, or alcohols under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidines and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. The sulfur atom in the pyrimidine ring can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. Additionally, the phenyl and pyrimidine rings can participate in π-π stacking interactions with aromatic amino acids in proteins, affecting their function. The exact pathways involved depend on the specific biological context and the target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with other pyrimidine derivatives and sulfanyl-acetamide analogs. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison

Compound Name (IUPAC) Molecular Formula Key Substituents Unique Features Biological Activity/Research Findings
Target Compound :
2-[(4-Hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide
C₁₉H₁₇N₃O₂S - Pyrimidine: 4-OH, 6-Ph
- Acetamide: 4-methylphenyl
Unique phenyl substitution on pyrimidine enhances aromatic interactions; methyl on acetamide improves lipophilicity. Potential enzyme inhibition and therapeutic applications in drug development .
Analog 1 :
2-[(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide
C₁₈H₁₇N₃O₃S - Pyrimidine: 4-OH, 6-CH₃
- Acetamide: 4-phenoxyphenyl
Methyl on pyrimidine reduces steric hindrance; phenoxy group increases polarity. Studied for metabolic pathway modulation; lower molecular weight (349.4 g/mol) may enhance bioavailability .
Analog 2 :
2-({5-[(4-Ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide
C₂₁H₂₁N₃O₄S₂ - Pyrimidine: 5-sulfonyl, 6-oxo
- Acetamide: 4-methylphenyl
Sulfonyl group introduces strong electron-withdrawing effects, altering reactivity. Investigated as a sulfonamide-based enzyme inhibitor; higher molecular weight (443.5 g/mol) may limit membrane permeability .
Analog 3 :
2-{[2-(4-Fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide
C₂₁H₂₀FN₃OS - Pyrimidine: 4-F, 6-CH₃
- Acetamide: 2-methylphenyl
Fluorine substitution enhances metabolic stability; ortho-methyl on acetamide may sterically hinder target binding. Demonstrates anti-inflammatory activity in preliminary studies .
Analog 4 :
N-(4-{[2-(4-Methoxyphenoxy)phenyl]sulfamoyl}phenyl)acetamide
C₂₁H₂₁N₃O₅S - Sulfamoyl and methoxyphenoxy groups Combines sulfamoyl (antibacterial) and methoxyphenoxy (antioxidant) moieties. Modulates oxidative stress; distinct from pyrimidine-based analogs .

Key Observations :

Pyrimidine Substitution: The target compound’s 6-phenyl group (vs. Sulfonyl groups (Analog 2) increase electronegativity, altering redox properties compared to the target’s hydroxyl group .

Acetamide Modifications: 4-Methylphenyl (target) balances lipophilicity and solubility, whereas 2-methylphenyl (Analog 3) introduces steric effects that may reduce binding affinity .

Biological Activity :

  • The target compound’s combination of hydroxyl and phenyl groups may synergize for dual enzyme inhibition (e.g., kinases or oxidoreductases) .
  • Fluorine in Analog 3 improves metabolic stability, a feature absent in the target compound .

Research Implications

The structural versatility of pyrimidine-sulfanyl-acetamide derivatives allows for tailored modifications to optimize pharmacokinetic and pharmacodynamic properties. The target compound’s 6-phenyl substitution distinguishes it from analogs with smaller alkyl groups, suggesting unique applications in targeting hydrophobic binding sites. Further studies should explore its specificity against enzymes like COX-2 or tyrosine kinases, leveraging crystallographic data (e.g., via SHELXL ) to validate binding modes.

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